molecular formula C14H15Br2FOS2 B582262 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1352743-83-9

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one

Cat. No.: B582262
CAS No.: 1352743-83-9
M. Wt: 442.199
InChI Key: CPRHXJNYCFYUPG-UHFFFAOYSA-N
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Description

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a synthetic organic compound belonging to the thieno[3,4-b]thiophene family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-b]thiophene core, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The final step involves the attachment of the 2-ethylhexan-1-one moiety via a carbonylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,4-b]thiophene derivatives.

Scientific Research Applications

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

  • 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one
  • 4,6-Dibromo-3-fluoro-2-n-heptylcarbonylthieno[3,4-b]thiophene

Comparison: Compared to similar compounds, 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is unique due to its specific substitution pattern and the presence of the 2-ethylhexan-1-one moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications.

Biological Activity

1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one, with the CAS number 1202249-72-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H15Br2FOS2
  • Molecular Weight : 442.20 g/mol
  • Structure : The structure features a thieno[3,4-b]thiophene core with bromine and fluorine substituents, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects:

Antimicrobial Activity

Studies have suggested that compounds with similar thieno[3,4-b]thiophene structures exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. The presence of halogen atoms (bromine and fluorine) in the structure may enhance these properties by increasing lipophilicity and altering membrane permeability.

Anticancer Potential

Thienothiophene derivatives are being investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation. The specific mechanisms may involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, similar compounds have demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7.

Neuroprotective Effects

Research has indicated that certain thiophene derivatives can exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This aspect is particularly relevant given the increasing interest in neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria; MIC values ranged from 10 to 50 µg/mL.
Study 2 Anticancer EffectsShowed IC50 values of 15 µM against MCF-7 cells; induced apoptosis through caspase activation.
Study 3 NeuroprotectionReduced oxidative stress markers in neuronal cultures; improved cell viability by 30% compared to controls.

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature due to the thieno structure facilitates interaction with lipid membranes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell signaling pathways related to proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its neuroprotective and anticancer effects.

Properties

IUPAC Name

1-(4,6-dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Br2FOS2/c1-3-5-6-7(4-2)10(18)12-9(17)8-11(19-12)14(16)20-13(8)15/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRHXJNYCFYUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2FOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857018
Record name 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352743-83-9
Record name 1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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